![molecular formula C12H9ClN2 B14291721 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene CAS No. 112399-65-2](/img/structure/B14291721.png)
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene typically involves the reaction of naphthalen-1-ylmethyl chloride with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the diazirene ring. The reaction is conducted at low temperatures to prevent decomposition of the diazirene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirene ring to other nitrogen-containing functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketone derivatives, while substitution reactions can produce a variety of substituted diazirenes.
Scientific Research Applications
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and photochemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- 3-Bromo-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- 3-Iodo-3-[(naphthalen-1-yl)methyl]-3H-diazirene
Uniqueness
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in specific photochemical and biochemical applications.
Properties
CAS No. |
112399-65-2 |
|---|---|
Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-chloro-3-(naphthalen-1-ylmethyl)diazirine |
InChI |
InChI=1S/C12H9ClN2/c13-12(14-15-12)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI Key |
JCNNDZTXXXHMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3(N=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
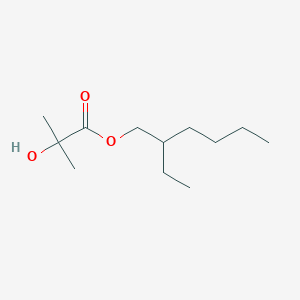
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
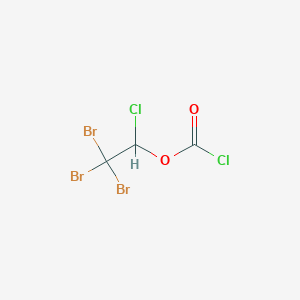
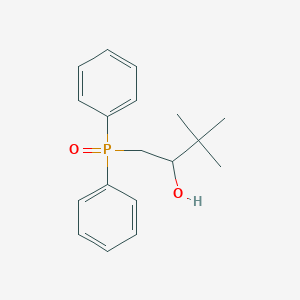
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

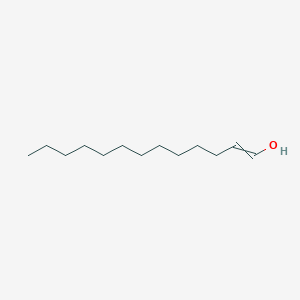
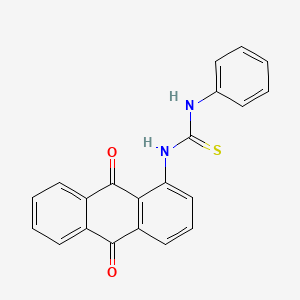

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)


